2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene 2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18787852
InChI: InChI=1S/C14H11Br2FO/c1-9-11(15)7-12(16)14(13(9)17)18-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
SMILES:
Molecular Formula: C14H11Br2FO
Molecular Weight: 374.04 g/mol

2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene

CAS No.:

Cat. No.: VC18787852

Molecular Formula: C14H11Br2FO

Molecular Weight: 374.04 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene -

Specification

Molecular Formula C14H11Br2FO
Molecular Weight 374.04 g/mol
IUPAC Name 1,5-dibromo-3-fluoro-2-methyl-4-phenylmethoxybenzene
Standard InChI InChI=1S/C14H11Br2FO/c1-9-11(15)7-12(16)14(13(9)17)18-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
Standard InChI Key BDHFZJPNIIVSAT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1Br)Br)OCC2=CC=CC=C2)F

Introduction

2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene is a complex organic compound with a molecular formula of C₁₄H₁₁Br₂FO and a molecular weight of 374.043 g/mol . It is primarily used in research settings due to its unique chemical properties, which make it a valuable intermediate in various synthetic processes.

Synthesis and Applications

The synthesis of 2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene typically involves multi-step reactions that require careful control of conditions to achieve the desired substitution pattern. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research.

While specific applications of this compound are not widely documented, its unique structure suggests potential utility in the development of novel organic materials or pharmaceutical agents. The presence of bromine and fluorine atoms provides sites for further chemical modification, while the benzyloxy group can be easily removed or modified.

Safety and Handling

Given its chemical structure, 2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene should be handled with caution. It is recommended for research use only and should be stored at ambient temperatures away from light and moisture. Proper protective equipment, including gloves and safety glasses, should be worn when handling this compound.

Research Findings

Despite the lack of extensive literature on this specific compound, its structural components suggest potential applications in various fields. For instance, the presence of fluorine and bromine atoms could be exploited in reactions involving nucleophilic substitution or cross-coupling reactions. The benzyloxy group can serve as a protecting group, which is commonly used in organic synthesis to temporarily block reactive sites.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator